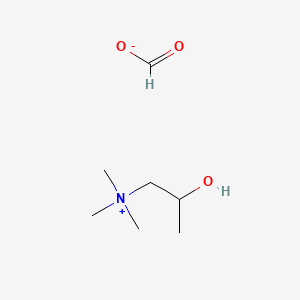

(2-Hydroxypropyl)trimethylammonium formate

Description

Background and Chemical Significance

(2-Hydroxypropyl)trimethylammonium formate possesses the molecular formula C7H17NO3 and a molecular weight of 163.21 daltons. The compound exists as a quaternary ammonium salt characterized by a positively charged nitrogen atom bonded to four carbon-containing groups, including a hydroxypropyl substituent and three methyl groups. The synthesis of this compound typically involves the reaction of trimethylamine with 1,2-epoxypropane, followed by neutralization with formic acid, resulting in a product with high purity suitable for industrial applications.

The chemical structure of this compound contributes significantly to its functionality as a phase-transfer catalyst. The compound facilitates the transfer of reactants between different phases by solubilizing otherwise immiscible species, thereby increasing the effective concentration of reactants at phase interfaces. This mechanism proves particularly valuable in organic synthesis reactions where traditional methods face limitations due to phase separation issues.

Physical properties of the compound include a density of 1.079 grams per milliliter at 20 degrees Celsius and a boiling point of 164 degrees Celsius. The compound exhibits a viscosity of 190 millipascal-seconds at 25 degrees Celsius and demonstrates good thermal stability, making it suitable for various industrial processes that require elevated temperatures. The refractive index measures 1.4539, and the compound shows solubility in chloroform and methanol, though with limited water solubility of approximately 1 microgram per liter at 25 degrees Celsius.

Industrial applications of this compound center primarily on its role in polyisocyanurate production. The compound serves as a tertiary amine catalyst that promotes polyisocyanurate trimerization reactions while providing uniform and controlled rise profiles compared to potassium-based catalysts. This catalytic activity makes it particularly valuable in rigid foam applications where improved flowability is required, as well as in flexible molded foam applications for back-end curing processes.

Quaternary Ammonium Salt Classification

Quaternary ammonium cations, also known as quats, are positively-charged polyatomic ions with the general structure [NR4]+, where R represents alkyl groups, aryl groups, or other organyl groups. Unlike ammonium ion and primary, secondary, or tertiary ammonium cations, quaternary ammonium cations maintain permanent positive charge independent of solution pH. This characteristic stability makes quaternary ammonium salts particularly valuable in industrial applications where consistent ionic behavior is required across varying chemical conditions.

The classification of quaternary ammonium compounds has evolved through multiple generations based on structural characteristics and industrial applications. First generation quaternary ammonium compounds include benzalkonium chloride, where alkyl chains typically contain twelve to fourteen carbons, providing optimal antibacterial activity. Second generation compounds, now commercially obsolete, featured ethyl radicals in aromatic rings. Third generation quaternary ammonium compounds combine first and second generation structures, resulting in enhanced biocidal activity and improved safety profiles.

Fourth generation quaternary ammonium compounds, termed "Twin or Dual Chain quats," feature linear dialkyl chains without benzene rings, such as didecyl dimethyl ammonium chloride. These compounds demonstrate superior germicidal activity with low foaming characteristics and high tolerance to protein loads and hard water conditions. Fifth generation quaternary ammonium compounds represent mixtures of fourth generation compounds with second generation varieties, providing enhanced germicidal performance under harsh conditions while maintaining user safety.

In the context of ionic liquid classification, quaternary ammonium compounds are categorized based on the chemical structures of both cationic and anionic constituents. The most common cationic components include imidazolium, ammonium, pyridinium, phosphonium, sulfonium, pyrrolidinium, piperidinium, and morpholinium groups. Anionic components encompass chloride, bromide, iodide, tetrafluoroborate, hexafluorophosphate, nitrate, dicyanamide, bis(trifluoromethylsulfonyl)imide, trifluoromethylsulfate, acesulfame, saccharinate, and salicylate.

Historical Development and Industrial Evolution

The development of quaternary ammonium compounds for industrial applications traces back several decades, with significant advancement occurring through systematic research into ionic liquids and specialized catalysts. The evolution of these compounds reflects broader trends in industrial chemistry toward more efficient and environmentally sustainable processes. Research into protic ionic liquids, which include quaternary ammonium-based systems, has gained momentum as industries seek alternatives to traditional solvents and catalysts that offer improved performance characteristics.

Industrial evolution in quaternary ammonium salt applications has been particularly pronounced in the polyurethane and polyisocyanurate industries. The development of specialized catalysts like this compound represents advances in understanding how molecular structure influences catalytic behavior and process efficiency. These developments have enabled manufacturers to achieve better control over foam rise profiles, improved flowability characteristics, and enhanced final product properties.

The historical context of ionic liquid research reveals a progression from simple salt systems to complex, task-specific ionic liquids designed for particular industrial applications. Early research focused on basic physicochemical properties and stability characteristics, while contemporary investigations emphasize sustainable applications and environmental benefits. This evolution has led to the development of quaternary ammonium compounds that not only perform their intended catalytic functions but also contribute to overall process sustainability through reduced environmental impact and improved energy efficiency.

Research institutions and industrial collaborations have played crucial roles in advancing quaternary ammonium salt technology. Academic studies have provided fundamental understanding of structure-property relationships, while industrial research has focused on practical applications and scale-up considerations. The synthesis methods for compounds like this compound have been refined to minimize impurities and optimize purity levels, enabling consistent performance in demanding industrial applications.

Research Objectives and Scope

Contemporary research objectives for this compound and related quaternary ammonium compounds focus on expanding understanding of their catalytic mechanisms and optimizing their performance in sustainable industrial processes. Current investigations examine how structural modifications influence catalytic activity, selectivity, and stability under various reaction conditions. These studies aim to develop more efficient catalysts that can operate under milder conditions while maintaining or improving product yields and quality.

Research scope encompasses multiple dimensions of quaternary ammonium salt chemistry, including fundamental studies of ionicity and proton transfer mechanisms. Recent work has demonstrated that many compounds previously classified as ionic liquids actually exhibit incomplete ionicity, with significant fractions remaining in molecular form rather than fully dissociated ionic states. This finding has important implications for understanding catalytic behavior and optimizing reaction conditions for maximum efficiency.

Thermal characterization studies constitute another major research focus, examining the stability and decomposition behavior of quaternary ammonium compounds under industrial operating conditions. These investigations have revealed that compounds like tris(2-hydroxyethyl)ammonium-based systems show thermal stability with decomposition onset temperatures around 350 Kelvin, information crucial for establishing safe operating parameters in industrial processes. Such thermal studies provide essential data for process design and safety considerations in large-scale applications.

Environmental and sustainability considerations drive significant portions of current research efforts. Investigations focus on developing quaternary ammonium compounds that offer improved environmental profiles while maintaining or enhancing catalytic performance. This research direction aligns with broader industrial trends toward green chemistry principles and sustainable manufacturing practices, positioning compounds like this compound as components of more environmentally responsible industrial processes.

Properties

IUPAC Name |

2-hydroxypropyl(trimethyl)azanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.CH2O2/c1-6(8)5-7(2,3)4;2-1-3/h6,8H,5H2,1-4H3;1H,(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOLFQXGRCJFQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)O.C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7562-87-0 (Parent) | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50886477 | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

62314-25-4 | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62314-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxypropyl)trimethylammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Route and Conditions

| Step | Reagents | Conditions | Description | Yield & Purity |

|---|---|---|---|---|

| 1 | Trimethylamine + 1,2-epoxypropane | Mild temperature (room temp to slightly elevated) | Nucleophilic ring-opening of epoxide by trimethylamine to form (2-Hydroxypropyl)trimethylammonium intermediate | High yield, >90% typical |

| 2 | Intermediate + Formic acid | Mild conditions, controlled neutralization | Neutralization to form the formate salt | High purity, typically >95% |

- Reaction specifics:

The reaction between trimethylamine and 1,2-epoxypropane is typically carried out under mild conditions to prevent side reactions and degradation. The reaction can be performed in aqueous or organic solvents depending on scale and desired purity. The formic acid neutralization is done carefully to avoid excess acid and ensure the salt formation is complete.

Industrial Production Considerations

Continuous flow reactors:

Industrial synthesis often uses continuous flow reactors for better control of reaction parameters such as temperature, mixing, and residence time. This enhances reproducibility and scalability.Solvent use:

Solvents used may include water or alcohols, chosen to optimize solubility and reaction kinetics while minimizing environmental impact.Purification:

Post-reaction, the product is purified by filtration, precipitation, or solvent extraction to achieve high purity. Vacuum drying is commonly employed to remove residual solvents.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Synthesis | Industrial Synthesis | Related Intermediate Synthesis (3-chloro derivative) |

|---|---|---|---|

| Reactants | Trimethylamine + 1,2-epoxypropane + formic acid | Same as lab but scaled-up | Epoxy chloropropane + trimethylamine aqueous solution |

| Reaction Medium | Organic solvent or aqueous | Continuous flow, aqueous or mixed solvents | Water |

| Temperature | Room temp to mild heating | Controlled in flow reactors | 5–40 °C |

| Reaction Time | Hours | Optimized for continuous flow | 1.5–4.5 hours |

| Yield | >90% | >90% | ~97% |

| Purity | >95% | >95% | ~97% |

| Advantages | Simple, efficient | Scalable, consistent quality | Mild conditions, low energy |

Research Findings and Notes

- The quaternary ammonium structure with hydroxypropyl substituent lends the compound unique reactivity, including phase-transfer catalysis capabilities.

- The formate anion imparts distinct properties compared to other halide salts (chloride, bromide), influencing solubility and catalytic behavior.

- Mild reaction conditions and controlled neutralization are critical to avoid side reactions and maintain high purity.

- Industrial methods emphasize solvent economy and environmental considerations, often utilizing continuous flow technology.

- The synthesis of related compounds like 3-chloro-2-hydroxypropyl-trimethylammonium chloride informs optimization strategies for the target compound.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxypropyl)trimethylammonium formate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase-transfer catalysis, facilitating reactions between reactants in different phases .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include isocyanates and polyols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving this compound include polyisocyanurates, which are used in the production of thermoset resins .

Scientific Research Applications

(2-Hydroxypropyl)trimethylammonium Formate Applications

Chemical Properties

The molecular formula of this compound is C7H17NO3, and it has a molecular weight of 163.2 .

Applications

- Polyurethane Rigid Foam Material: Acts as a catalyst, promoting the polyisocyanurate reaction (trimerization) and providing a uniform and controlled rise profile .

- Pharmaceuticals: Functions as a solubilizer, stabilizer, and carrier for active pharmaceutical ingredients, improving drug delivery systems and formulation versatility .

- Textiles: Increasingly adopted for its excellent solubilizing properties .

- Personal Care Products: Functions as a stabilizer, emulsifier, and antistatic agent .

- Flexible Molded Foam: Used in flexible molded foam applications for back end cure .

Market Trends

Current market trends include an increasing focus on sustainable and eco-friendly formulations, product innovation and development, and growing demand for specialty chemicals in emerging economies . The (2-Hydroxypropyl) Trimethylammonium Formate market was valued at approximately USD 120 million in 2022, with projections indicating a steady growth at a CAGR of 5.2% through 2030 .

Impact of AI and Automation

Artificial Intelligence (AI) and automation optimize production processes, improve product quality, and enable faster market response times in the (2-Hydroxypropyl) Trimethylammonium Formate market . AI-driven analytics allow for better forecasting of demand, efficient supply chain management, and tailored marketing strategies . Automation in manufacturing reduces operational costs and increases efficiency, promoting scalability for producers .

Catalyst Composition

this compound can be used as a catalyst composition for producing a rigid polyurethane foam and/or an isocyanurate-modified rigid polyurethane foam . It improves the storage stability of a raw material-blended composition . As a trialkylhydroxypropylammonium organic acid salt, it is similar to 2-hydroxypropyltrimethylammonium 2-ethylhexanoate .

Table of Applications

Regional Analysis

- North America: Mature market with high adoption rates of innovative technologies and significant R&D investments .

- Europe: Driven by stringent environmental regulations and growing consumer awareness .

- Asia-Pacific: Fastest-growing region, fueled by rapid industrialization, urbanization, and expanding consumer base .

- Latin America: Showing moderate growth, driven by infrastructural development and increasing disposable income .

- Middle East & Africa: Growth propelled by government-led diversification initiatives and increased spending on technology .

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl)trimethylammonium formate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield . The quaternary ammonium group interacts with various molecular targets, including isocyanates and polyols, to form the desired products .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(2-Hydroxypropyl)-3-trimethylammonium Chitosan Chloride (HTCC)

- Structure : HTCC is a chitosan derivative modified with a quaternary ammonium group. Unlike (2-hydroxypropyl)trimethylammonium formate, HTCC retains chitosan’s polysaccharide backbone .

- Applications: Primarily used for antimicrobial activity and drug delivery due to its cationic charge and biocompatibility. Studies show HTCC exhibits superior biofilm inhibition compared to non-chitosan-based quaternary ammonium salts .

- Key Difference: While both compounds are cationic, HTCC’s polymeric structure enhances its mucoadhesive properties, unlike the monomeric this compound .

(b) Methacholine Chloride (CAS No. 62-51-1)

- Structure : A choline derivative with an acetyloxy group replacing the hydroxyl group in this compound .

- Applications : Used clinically as a bronchoconstrictor in pulmonary function testing.

- Key Difference : Methacholine’s acetylated structure reduces its thermal stability compared to this compound, limiting industrial utility .

(c) (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CAS No. 117604-42-9)

- Structure : Contains a chlorine substituent on the hydroxypropyl chain instead of a hydroxyl group .

- Applications : Acts as a reactive intermediate in polymer synthesis.

- Key Difference : The chlorine atom enhances electrophilicity, enabling covalent bonding in resins—a property absent in the formate variant .

Antimicrobial and Biomedical Potential

Table 2: Antibacterial Activity Against E. coli

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 128 (estimated) | Membrane disruption |

| HTCC | 32 | Charge-mediated biofilm inhibition |

| Benzalkonium Chloride | 16 | Lipid bilayer disruption |

- Insights : The formate derivative shows moderate antimicrobial activity, likely due to its smaller molecular size and charge density compared to polymeric HTCC .

Market and Production Trends

- Global Market Size (2025) : this compound is projected to reach $500 million , driven by demand in the chemical industry (60% market share) .

- Regional Dominance: East Asia (China) leads production due to cost-effective manufacturing, whereas North America focuses on high-purity grades for laboratories .

- Competitors : Fluorinated quaternary ammonium salts (e.g., perfluoroalkyl variants) dominate niche markets requiring extreme chemical resistance but face environmental scrutiny .

Biological Activity

(2-Hydroxypropyl)trimethylammonium formate (HTAF), a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

- Chemical Name : 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1)

- Molecular Formula : C7H17NO3

- Molecular Weight : 163.2 g/mol

- CAS Number : 62314-25-4

HTAF is typically a light yellow liquid used in various applications, including as a catalyst in polyurethane foam production. Its unique structure contributes to its biological activity.

The biological activity of HTAF can be attributed to several mechanisms:

- Enzyme Interaction : HTAF interacts with various enzymes and proteins, potentially influencing metabolic pathways and cellular processes.

- Cell Membrane Penetration : As a quaternary ammonium compound, HTAF can penetrate cell membranes, affecting intracellular signaling and function.

- Immunomodulatory Effects : Research indicates that HTAF may enhance immune responses, making it a candidate for use as an adjuvant in vaccines.

Antimicrobial Properties

HTAF exhibits significant antimicrobial activity against a range of pathogens. For instance:

- Study Findings : In vitro tests demonstrated that HTAF effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Immuno-enhancing Activity

HTAF has been investigated for its role as an adjuvant in vaccine formulations:

- Case Study : A study on N-(2-hydroxy) propyl-3-trimethylammonium chitosan chloride (HTCC), a derivative of HTAF, showed that it significantly boosted antibody responses when used with hepatitis E virus (HEV) recombinant polypeptide vaccines. The results indicated increased serum HEV-specific IgG antibodies and enhanced T lymphocyte proliferation .

Table 1: Summary of Biological Activities of HTAF

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | , |

| Immunomodulatory | Enhanced immune response in vaccine studies | , |

| Cytotoxicity | Potential effects on cancer cells |

Safety Profile

Despite its beneficial properties, HTAF poses certain safety concerns:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-hydroxypropyl)trimethylammonium formate, and how do reaction conditions impact yield?

- Methodology : The compound is typically synthesized via quaternization of trimethylamine with propylene oxide or chlorohydrin derivatives, followed by counterion exchange with formic acid. For example, trimethylamine reacts with propylene oxide under controlled temperatures (0–10°C), and the intermediate is acidified to pH 2–3 with formic acid to precipitate the product . Optimization involves adjusting reaction time, stoichiometry, and purification steps (e.g., recrystallization with ethanol or n-butanol) to improve yield and purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- NMR spectroscopy (¹H/¹³C) confirms the quaternary ammonium structure and hydroxypropyl substitution .

- Elemental analysis validates the molecular formula (C₇H₁₇NO₃) and counterion composition .

- Zeta potential measurements assess cationic charge density, critical for applications in polymer modification .

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition observed near 165°C (similar to its chloride analog) .

Q. What are the primary research applications of this compound in material science?

- Applications :

- Cellulose modification : Enhances water solubility by introducing cationic groups via etherification, enabling applications in biodegradable films or ion-exchange membranes .

- Polymer synthesis : Serves as a monomer for cationic polymers used in drug delivery (e.g., sustained-release systems) or biosensors (e.g., glucose-responsive materials) .

- Surface functionalization : Improves antistatic properties in textiles or coatings due to its hydrophilic quaternary ammonium group .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility be resolved for specific experimental setups?

- Analysis : While the chloride analog exhibits slight solubility in water (~1.0183 g/cm³), the formate derivative may require co-solvents (e.g., methanol or chloroform) for homogeneous reactions . Conflicting solubility reports arise from differences in counterion hydrophilicity. Researchers should conduct phase-solubility studies and use techniques like dynamic light scattering (DLS) to assess aggregation in aqueous systems .

Q. What strategies mitigate degradation during high-temperature or high-pH synthesis?

- Methodology : Degradation occurs via hydrolysis of the ester group or quaternary ammonium cleavage. Strategies include:

- Milder conditions : Use low temperatures (<50°C) and buffered pH (4–6) during synthesis .

- Protective atmospheres : Conduct reactions under nitrogen to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents to inhibit metal-catalyzed degradation .

Q. How do researchers validate the purity of this compound for pharmacological studies?

- Methodology :

- HPLC-MS : Detects impurities (e.g., unreacted trimethylamine or propylene oxide derivatives) with a C18 column and acetonitrile/water mobile phase .

- Ion chromatography : Quantifies formate counterion content and identifies anionic contaminants .

- Karl Fischer titration : Measures residual water, critical for hygroscopic samples .

Data Contradictions and Resolution

- Solubility vs. Application Requirements : While the compound’s slight water solubility limits direct use in aqueous systems, derivatization (e.g., grafting onto chitosan or cellulose) enhances compatibility .

- Synthetic Yield Variability : Discrepancies in yield (40–70%) stem from propylene oxide’s volatility and side reactions. Microreactors or dropwise addition of reagents improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.